Dlin-MC4-dma -

Dlin-MC4-dma

Catalog Number: EVT-10989124
CAS Number:
Molecular Formula: C44H81NO2
Molecular Weight: 656.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dlin-MC4-dma is classified as an ionizable cationic lipid, with a reported pKa value of approximately 6.93. This property allows it to adopt a charged state under physiological conditions, enhancing its interaction with negatively charged nucleic acids. The compound is synthesized from long-chain unsaturated fatty acids and dimethylamino-pentanoic acid, which contribute to its structural integrity and functional capabilities in drug delivery systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dlin-MC4-dma involves a multi-step process, primarily focusing on the esterification reaction between a long-chain unsaturated fatty acid and dimethylamino-pentanoic acid. This reaction typically requires controlled conditions to ensure high yield and purity of the final product.

  1. Esterification Reaction:
    • The long-chain fatty acid is reacted with dimethylamino-pentanoic acid in the presence of an acid catalyst.
    • This step forms an ester bond, generating Dlin-MC4-dma.
  2. Purification:
    • The crude product undergoes purification processes such as column chromatography or recrystallization to remove unreacted materials and by-products.
  3. Characterization:
    • The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and molecular weight.
Molecular Structure Analysis

Structure and Data

Dlin-MC4-dma has a complex molecular structure that includes:

  • A hydrophobic tail derived from the long-chain fatty acid.
  • A hydrophilic head consisting of a dimethylamino group.

The molecular formula for Dlin-MC4-dma is C18_{18}H36_{36}N2_2O, with a molecular weight of approximately 302.49 g/mol. Its structural features facilitate the formation of lipid nanoparticles that can encapsulate nucleic acids effectively.

Chemical Reactions Analysis

Reactions and Technical Details

Dlin-MC4-dma participates in various chemical reactions that are essential for its role in drug delivery:

  1. Complex Formation:
    • Dlin-MC4-dma can form complexes with siRNA through electrostatic interactions, which are crucial for encapsulating genetic material within lipid nanoparticles.
  2. Degradation:
    • Under certain conditions, Dlin-MC4-dma may undergo hydrolysis, leading to the release of the encapsulated siRNA in target cells.
  3. Stability Studies:
    • Stability under physiological conditions is critical; studies often assess the degradation kinetics of Dlin-MC4-dma in biological media.
Mechanism of Action

Process and Data

The mechanism by which Dlin-MC4-dma facilitates gene delivery involves several steps:

  1. Lipid Nanoparticle Formation:
    • Upon mixing with nucleic acids, Dlin-MC4-dma self-assembles into lipid nanoparticles that protect siRNA from degradation.
  2. Cell Membrane Interaction:
    • The cationic nature of Dlin-MC4-dma enhances its affinity for negatively charged cell membranes, promoting cellular uptake via endocytosis.
  3. Release of siRNA:
    • Once inside the cell, environmental conditions (such as pH changes) trigger the release of siRNA from the lipid nanoparticle, allowing it to exert its therapeutic effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Dlin-MC4-dma typically appears as a viscous oil or liquid.
  • Solubility: It is soluble in organic solvents such as chloroform or methanol but has limited solubility in water due to its hydrophobic nature.
  • Stability: The compound exhibits stability under dry conditions but may degrade when exposed to moisture or high temperatures.
Applications

Scientific Uses

Dlin-MC4-dma plays a significant role in various scientific applications:

  1. Gene Therapy: Utilized for delivering therapeutic genes or silencing RNA in targeted cells.
  2. Vaccine Development: Employed in mRNA vaccine formulations to enhance immune responses.
  3. Research Applications: Used extensively in laboratory settings for studying gene function and regulation through RNA interference techniques.
Introduction to Ionizable Cationic Lipids in Nucleic Acid Therapeutics

Evolution of Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

The evolution of lipid nanoparticles (LNPs) reflects a deliberate shift from simple cationic liposomes to sophisticated, multicomponent ionizable lipid systems. This progression can be categorized into three primary generations:

  • First Generation (Cationic Liposomes/Lipoplexes, 1980s–1990s): Early systems relied on permanently cationic lipids like N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP). These lipids electrostatically complexed with nucleic acids (lipoplexes), enabling cellular uptake but suffering from significant drawbacks: high cytotoxicity, aggregation in serum, and poor encapsulation efficiency. Helper lipids like Dioleoylphosphatidylethanolamine (DOPE) were incorporated to promote transition to hexagonal phases and enhance endosomal escape, yet systemic toxicity and instability limited clinical utility [3] [7].

  • Second Generation (Ionizable Lipids & Stable Nucleic Acid Lipid Particles, 2000s): The introduction of ionizable lipids marked a paradigm shift. Pioneering lipids like 1,2-Dioleoyl-3-dimethylaminopropane (DODAP) provided pH-dependent charge but limited potency. Breakthroughs came with high-throughput screening of lipidoid libraries (e.g., C12-200 series) and rational design focusing on unsaturated tails. Critical was the discovery of 1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLin-DMA) for siRNA delivery, whose efficacy was significantly enhanced by optimizing linker chemistry and headgroup spacing, leading to 2,2-Dilinoleyl-4-dimethylaminoethyl-[1,3]-dioxolane (DLin-KC2-DMA) and ultimately (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (DLin-MC3-DMA or MC3). MC3's optimal pKa (~6.44) and linoleyl tails underpinned the first FDA-approved siRNA LNP therapeutic, Patisiran (Onpattro®), validating the LNP platform [5] [7] [9].

  • Third Generation (Biodegradable & Targeted LNPs, 2010s–Present): While potent, early ionizable lipids like MC3 showed slow metabolic clearance. Current efforts focus on incorporating biodegradable moieties (e.g., esters, carbamates) into the hydrophobic tails or linkers (e.g., L319, 304-O13, A6), enhancing tolerability for repeat-dose therapies. Concurrently, research explores structurally diverse ionizable lipids (branched tails, polymer-lipid hybrids, phospholipids) to enable extrahepatic delivery (e.g., spleen, lung endothelium, immune cells) and specialized functions like immune activation [7] [9] [10].

Table 1: Key Generations of Lipids for Nucleic Acid Delivery [3] [5] [7]

GenerationLipid Type & ExamplesKey AdvantagesMajor Limitations
First (1980s-90s)Cationic Lipids: DOTMA, DOTAP, DDABSimple formulation; Nucleic acid condensationHigh cytotoxicity; Serum instability; Poor encapsulation efficiency; Limited in vivo efficacy
Second (2000s)Ionizable Lipids: DODAP, DLin-DMA, DLin-KC2-DMA, MC3Lower toxicity (neutral at pH 7.4); Efficient endosomal escape; High encapsulation; Clinical validation (MC3 in Onpattro®)Slow clearance of some lipids (e.g., MC3); Primarily liver tropism; Limited biodegradability
Third (2010s+)Biodegradable/Tailored Ionizables: L319, 304-O13, FTT5, 306Oi10, A18-Iso5-2DC18Improved metabolic clearance; Tunable organ tropism; Potential for immune modulation; Suitable for repeated dosingBalancing biodegradability with potency; Complexity of synthesis; Targeting specificity still evolving

The development of microfluidic mixing techniques enabled highly reproducible, scalable production of LNPs with narrow polydispersity, crucial for clinical translation. Furthermore, the canonical four-component LNP formulation (ionizable lipid, phospholipid, cholesterol, PEG-lipid) became standardized, with each component playing a critical role in stability, delivery, and pharmacokinetics [2] [5] [7].

Role of DLin-MC4-DMA in Modern LNP Design

DLin-MC4-DMA (also denoted DLin-M-C4-DMA, Compound MC4, CAS 1226909-66-5), molecular formula C₄₄H₈₁NO₂, molecular weight 656.12 g/mol, is a synthetic ionizable cationic lipid strategically designed as an analog of the benchmark lipid DLin-MC3-DMA (MC3). Its structure features the same critical unsaturated dilinoleyl (Lin) hydrophobic tails (cis-double bonds at positions 9 and 12 on each C18 chain) known to promote membrane fusion and endosomal disruption. The pivotal structural distinction lies in the linker region: MC4 possesses a butyl linker (C4 spacer) between the ester group and the dimethylamine headgroup, replacing the propyl linker (C3 spacer) found in MC3 [4] [10].

This seemingly minor modification has significant physicochemical and functional consequences:

  • Increased Hydrophobicity & Packing Parameter: The elongated C4 linker enhances the hydrophobic character of MC4 compared to MC3. This influences the lipid's packing parameter within the LNP membrane. The packing parameter, a function of headgroup area, tail volume, and tail length, dictates the preferred curvature of lipid assemblies. The increased hydrophobicity promotes a more pronounced cone shape, potentially enhancing the lipid's ability to adopt non-bilayer (e.g., hexagonal HII) phases upon protonation in the endosome, a key mechanism postulated for endosomal escape [7] [10].
  • Modulation of pKa: The pKa of an ionizable lipid is paramount, dictating the pH range over which it becomes protonated and cationic. Optimal pKa (~6.2-6.5) ensures neutrality in the bloodstream (pH 7.4) for low toxicity and minimal nonspecific interactions, while enabling sufficient positive charge in endosomes (pH ~5.5-6.5) for membrane disruption. The longer alkyl chain in the linker of MC4 slightly increases the electron-donating effect on the tertiary amine compared to MC3's shorter linker. This results in a marginally higher pKa for MC4 (estimated >6.5) compared to MC3's well-established pKa of 6.44. While still functional, this shift could influence the protonation profile, endosomal escape efficiency, and potentially alter biodistribution patterns compared to MC3 [4] [8] [10].
  • Biodistribution and Transfection Efficiency: Research indicates MC4 is effective for in vivo nucleic acid delivery, primarily exhibiting hepatotropism characteristic of many ionizable LNPs, mediated by apolipoprotein E (ApoE) adsorption and low-density lipoprotein receptor (LDLR) uptake. Its efficiency in siRNA knockdown or mRNA expression is generally benchmarked against MC3. Studies suggest MC4 can achieve comparable or, depending on the specific formulation and cargo, slightly varying levels of hepatic transfection efficiency. The structural similarity allows MC4 to be readily incorporated into standard LNP formulations alongside helper lipids (DSPC or DOPE), cholesterol, and PEG-lipid [4] [10].
  • Position within the Design Continuum: MC4 represents an important step in the structure-activity relationship (SAR) exploration of the MC3 scaffold. It exemplifies how systematic variation of linker length provides insights into the critical balance between hydrophobicity, pKa, and molecular geometry necessary for optimal LNP function. While MC3 itself became the clinical gold standard for siRNA delivery, the exploration of analogs like MC4 informs the design of subsequent generations of lipids. For instance, insights into linker effects directly influenced the creation of biodegradable variants where ester bonds were incorporated into linkers or branched tails (e.g., OF-02, L319, FTT5), aiming to maintain efficacy while improving metabolic clearance [7] [10].

Table 2: Structural and Functional Comparison of DLin-MC4-DMA with Key Ionizable Lipids [4] [5] [7]

Ionizable LipidMolecular Weight (g/mol)Key Structural FeaturesReported/Estimated pKaPrimary Applications & Notes
DLin-MC3-DMA (MC3)638.05Propyl linker (C3), Dilinoleyl tails6.44Gold standard siRNA delivery (Onpattro®); Robust hepatic delivery; Slow clearance
DLin-MC4-DMA (MC4)656.12Butyl linker (C4), Dilinoleyl tails>6.5 (Estimated)Hepatic nucleic acid delivery; SAR analog of MC3; Demonstrates linker length impact
L319~662MC3-like, but with ester in one tail per chain~6.7Biodegradable (ester); Comparable siRNA potency to MC3; Faster clearance
306Oi10~850Branched tail (Isodecyl acrylate), Ketal linker~6.3High hepatocyte/Kupffer/endothelial transfection; mRNA delivery; Branching enhances potency
A18-Iso5-2DC18ComplexHeterocyclic head, Branched tailsData not widely publicPotent mRNA vaccine delivery; Activates STING pathway

Comparative Landscape of Synthetic Ionizable Lipids

The landscape of synthetic ionizable lipids extends far beyond the DLin-MC3/4-DMA lineage, encompassing diverse structural classes engineered for specific functionalities. DLin-MC4-DMA occupies a specific niche within this broader taxonomy, characterized by its unsaturated dialkyl structure and focus on hepatic delivery. Key structural categories include:

  • Linoleyl-derived Unsaturated Lipids (MC3/MC4 lineage): This category includes lipids featuring di- or multi-unsaturated hydrocarbon chains, primarily linoleyl (C18:2), inspired by the critical role of unsaturation in MC3. Examples include the clinical MC3, its linker variant MC4, and optimized biodegradable versions like L319 (incorporating ester bonds). They generally exhibit:
  • High Membrane Fluidity: Unsaturated tails reduce phase transition temperatures, enhancing membrane fluidity at physiological temperatures.
  • Enhanced Endosomal Escape: Tendency to form non-bilayer phases (HII) upon protonation when mixed with anionic endosomal phospholipids, promoting membrane fusion/disruption. This is considered a primary mechanism for their efficacy [5] [7] [10].
  • Hepatotropism: Strong adsorption of ApoE leading to predominant liver uptake via LDLR. MC4 shares these core characteristics, positioning it as a tool for hepatic-targeted nucleic acid delivery research and development [4] [10].
  • Multi-tailed Ionizable Lipids (Lipidoids): Synthesized via high-throughput combinatorial chemistry (e.g., ring-opening of epoxides by amines), these often have three or more alkyl tails attached to a multifunctional amine headgroup. Examples include C12-200, cKK-E12, and 7C1. They are characterized by:
  • Cone-Shaped Geometry: Multiple tails create a larger hydrophobic cross-section relative to the headgroup, favoring structures that disrupt membranes.
  • Formulation Flexibility: Potency often highly dependent on specific formulation ratios (e.g., C12-200 requires optimized PEG-lipid and phospholipid content for mRNA delivery).
  • Diverse Tropism: While many show liver preference, some (e.g., 7C1) exhibit strong tropism for endothelial cells, particularly in the lungs, enabling applications beyond hepatocytes. MC4, with its two defined tails, offers less inherent flexibility for altering tropism through tail number [7] [10].
  • Biodegradable Ionizable Lipids: A major focus post-MC3, aiming to improve metabolic clearance and reduce potential long-term toxicity, especially for chronic therapies and vaccines. Strategies include:
  • Ester Integration: Primary or secondary esters within the linker (e.g., OF-02, OF-Deg-Lin) or tails (e.g., L319, 304-O13, FTT5). Secondary esters (e.g., in FTT5) often degrade slower than primary esters, attempting to balance potency and clearance.
  • Disulfide Bonds: Incorporating bioreducible disulfide linkages within tails (e.g., 306-O12B) for triggered release in the reducing cytosolic environment.
  • Trade-offs: A key challenge is maintaining high delivery potency while ensuring rapid and complete biodegradation. Lipids like L319 and 304-O13 demonstrate success in achieving this balance for liver applications. MC4, lacking specifically engineered biodegradable linkers, represents an earlier, less readily cleared design compared to these newer entities [7] [9] [10].
  • Branched-Tail Ionizable Lipids: Feature alkyl tails with intentional branching (e.g., isodecyl - Oi10, isotridecyl). Branching influences:
  • Protonation Efficiency: Spacing between ionizable headgroups can enhance the apparent pKa and charge density at endosomal pH.
  • Molecular Shape: Branching, particularly near the tail terminus (e.g., Oi10), increases tail volume, promoting a more conical molecular shape conducive to endosomal disruption.
  • Enhanced Potency: Lipids like 306Oi10 show significantly higher mRNA transfection efficiency (>10-fold) in the liver compared to linear-tail analogs, attributed to superior endosomal escape kinetics. MC4's linear dilinoleyl tails, while fluid, lack this specific branching-enhanced disruptive capability [10].

Table 3: Structural Categories of Synthetic Ionizable Lipids and Position of DLin-MC4-DMA [5] [7] [9]

Structural CategoryExemplary LipidsCharacteristicsDLin-MC4-DMA (MC4) Positioning
Linoleyl-derived Unsaturated (Dialkyl)DLin-MC3-DMA, DLin-MC4-DMA, L319, OF-02Defined two-chain structure; Unsaturated tails (often linoleyl); Focus on hepatic delivery; Varying linker chemistriesCore Member: Shares dilinoleyl tails & hepatic focus with MC3; Differentiated by butyl linker length. Foundation for biodegradable variants (L319).
Multi-tailed (Lipidoids)C12-200, 98N12-5, 7C1, cKK-E12Three or more alkyl tails; Combinatorial synthesis; Cone-shaped geometry; Broader tropism possible (e.g., endothelium)Distinct Category: MC4 has two tails. Lipidoids offer different design flexibility and potential for non-liver targets.
BiodegradableL319, 304-O13, FTT5, OF-Deg-Lin, 306-O12BIncorporates hydrolyzable (esters) or reducible (disulfides) bonds; Aim: Faster clearance, improved tolerabilityPre-Biodegradable Design: MC4 lacks engineered cleavable bonds, placing it earlier in the evolutionary timeline than ester/disulfide-containing lipids.
Branched-Tail306Oi10, 5A2-SC8, FTT5 (also biodegradable)Alkyl tails with methyl branching (e.g., isodecyl, isotridecyl); Increases tail volume/spacingLinear Tails: MC4 features linear, albeit unsaturated, dilinoleyl chains. Branched tails offer potency enhancements via altered shape.

Synthesis and Refinement: DLin-MC4-DMA synthesis follows established organic chemistry routes similar to MC3, involving the conjugation of the hydrophobic dilinoleyl tail component (linoleyl alcohol or derivative) with a suitably protected and activated linker-headgroup precursor (e.g., bromobutyrate linked to dimethylamine), followed by deprotection and purification. Its characterization involves standard techniques: Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight, High-Performance Liquid Chromatography (HPLC) for purity assessment, and potentiometric titration for pKa determination [4] [10].

Within this diverse landscape, DLin-MC4-DMA serves as a crucial reference point. It exemplifies the impact of targeted structural modification (linker elongation) on the properties of the foundational MC3 scaffold. While newer lipid designs explore biodegradability, branching, and alternative tail chemistries to achieve extrahepatic delivery or enhanced safety profiles, MC4 remains a relevant comparator in structure-activity relationship studies and a viable option for hepatic-targeted nucleic acid delivery research, demonstrating the nuanced interplay between lipid structure and LNP function [4] [7] [10].

Properties

Product Name

Dlin-MC4-dma

IUPAC Name

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 5-(dimethylamino)pentanoate

Molecular Formula

C44H81NO2

Molecular Weight

656.1 g/mol

InChI

InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43(47-44(46)41-37-38-42-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

QNUBVWOFCJNYJO-KWXKLSQISA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCCN(C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.